2,3,6,7-Tetrabromoanthracene-9,10-dione
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Overview
Description
2,3,6,7-Tetrabromoanthracene-9,10-dione is a polycyclic aromatic compound that belongs to the anthracene family. This compound is characterized by the presence of four bromine atoms at the 2, 3, 6, and 7 positions and two ketone groups at the 9 and 10 positions.
Preparation Methods
The synthesis of 2,3,6,7-Tetrabromoanthracene-9,10-dione typically involves a multi-step process. One of the common synthetic routes starts from benzene, which undergoes iodination to form tetraiodobenzene. This intermediate then undergoes a Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene, followed by a substitution reaction to replace the trimethylsilyl groups with bromine atoms . The final step involves a double Bergman cyclization to form the desired tetrabromoanthracene compound .
Chemical Reactions Analysis
2,3,6,7-Tetrabromoanthracene-9,10-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The ketone groups at the 9 and 10 positions can participate in redox reactions.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and bromine or iodine for halogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,6,7-Tetrabromoanthracene-9,10-dione has several scientific research applications:
Materials Science: It is used in the development of fluorescent probes and photochromic systems due to its unique optical properties.
Organic Electronics: The compound is explored for use in electroluminescent devices and organic light-emitting diodes (OLEDs).
Chemical Synthesis: It serves as a precursor for the synthesis of other polycyclic aromatic hydrocarbons and functionalized anthracenes.
Mechanism of Action
The mechanism by which 2,3,6,7-Tetrabromoanthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and ketone groups influences the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as fluorescence probing or electroluminescence .
Comparison with Similar Compounds
2,3,6,7-Tetrabromoanthracene-9,10-dione can be compared with other brominated anthracenes and anthraquinones. Similar compounds include:
2,3,6,7-Tetramethylanthracene: Known for its use in materials science and organic electronics.
2,3-Dibromoanthracene: Synthesized using Diels-Alder reactions and Bergman cyclizations.
2,6,9,10-Tetracyanoanthracene: Used as a sensitizer for organic photoconductors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and ketone groups, which confer distinct reactivity and applications.
Properties
Molecular Formula |
C14H4Br4O2 |
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Molecular Weight |
523.8 g/mol |
IUPAC Name |
2,3,6,7-tetrabromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Br4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H |
InChI Key |
QLYSPZGOZXTKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)C(=O)C3=CC(=C(C=C3C2=O)Br)Br |
Origin of Product |
United States |
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